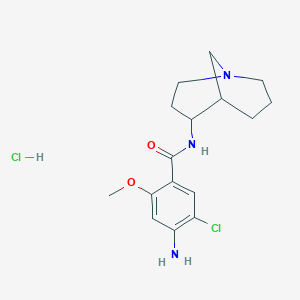

Renzapride hydrochloride

描述

属性

CAS 编号 |

109872-41-5 |

|---|---|

分子式 |

C16H23Cl2N3O2 |

分子量 |

360.3 g/mol |

IUPAC 名称 |

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14+;/m0./s1 |

InChI 键 |

WYONTPMGUQWRKN-IMVWOWLCSA-N |

手性 SMILES |

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N.Cl |

规范 SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Renzapride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renzapride is a substituted benzamide (B126) with a dual mechanism of action, functioning as a full agonist of the serotonin (B10506) 5-HT4 receptor and an antagonist of the 5-HT3 receptor.[1] This pharmacological profile makes it a prokinetic agent with potential therapeutic applications in gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the chemical synthesis and purification of Renzapride hydrochloride, drawing from publicly available scientific literature and patents. It is intended to serve as a valuable resource for researchers and professionals involved in the development of synthetic routes and purification strategies for this and related compounds.

Chemical Synthesis of Renzapride

The synthesis of Renzapride (4-amino-5-chloro-2-methoxy-N-(1-azabicyclo[3.3.1]non-4-yl)benzamide) is a multi-step process involving the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and 4-amino-1-azabicyclo[3.3.1]nonane. These intermediates are then coupled to form the Renzapride free base, which is subsequently converted to its hydrochloride salt.

Synthesis of Key Intermediates

1. Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid:

A common route for the synthesis of this intermediate starts from p-aminosalicylic acid. The process involves methylation, chlorination, and saponification.

-

Step 1: Methylation of p-aminosalicylic acid. p-Aminosalicylic acid is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium hydroxide (B78521) in a solvent like acetone. This step methylates both the phenolic hydroxyl and carboxylic acid groups to yield methyl 4-amino-2-methoxybenzoate.

-

Step 2: Chlorination. The resulting methyl 4-amino-2-methoxybenzoate is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). This reaction selectively introduces a chlorine atom at the 5-position.

-

Step 3: Saponification. The methyl ester of 4-amino-5-chloro-2-methoxybenzoic acid is hydrolyzed using a base, such as potassium hydroxide, in a mixture of methanol (B129727) and water to yield the final product, 4-amino-5-chloro-2-methoxybenzoic acid.

2. Synthesis of 4-amino-1-azabicyclo[3.3.1]nonane:

This bicyclic amine intermediate can be prepared from 1-azabicyclo[3.3.1]nonan-4-one.

-

Step 1: Oximation. 1-azabicyclo[3.3.1]nonan-4-one is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime.

-

Step 2: Reduction. The oxime is then reduced to the primary amine, 4-amino-1-azabicyclo[3.3.1]nonane. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation.

Final Assembly and Salt Formation

Experimental Protocol: Synthesis of Renzapride Free Base (Representative)

-

Activation of the Carboxylic Acid: In a reaction vessel, 4-amino-5-chloro-2-methoxybenzoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF). A coupling agent, such as thionyl chloride or a carbodiimide (B86325) (e.g., DCC or EDC) with an activator (e.g., HOBt), is added to activate the carboxylic acid. The reaction is typically stirred at room temperature.

-

Amide Coupling: To the activated carboxylic acid solution, a solution of 4-amino-1-azabicyclo[3.3.1]nonane in the same solvent is added, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid formed during the reaction. The reaction mixture is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with aqueous solutions to remove water-soluble impurities, followed by drying of the organic layer and evaporation of the solvent to yield the crude Renzapride free base.

Experimental Protocol: Formation of this compound

-

Dissolution: The crude Renzapride free base is dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

-

Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise to the solution of the free base with stirring.

-

Precipitation and Isolation: The this compound salt, being less soluble in the organic solvent, precipitates out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum to yield the final product.

Purification of this compound

Purification is a critical step to ensure the high purity of the final active pharmaceutical ingredient (API). Recrystallization is a common method used for the purification of this compound. A specific crystalline form, designated as Form II, of this compound hydrate (B1144303) has been described in the literature.

Experimental Protocol: Purification by Recrystallization (Formation of Form II Hydrate)

The following protocol is adapted from a patented procedure for preparing Form II this compound hydrate.

-

Slurrying and Dissolution: this compound is slurried in an aqueous organic solvent, such as 8% aqueous ethanol. The mixture is heated to reflux to achieve complete dissolution.

-

Cooling and Crystallization: The hot solution is then cooled gradually. The cooling process can be staged, for example, cooling to 60-65°C, followed by further cooling to 20-25°C, and then to 0-5°C. This controlled cooling promotes the formation of well-defined crystals.

-

Aging: The slurry is aged at low temperature (e.g., 0-5°C) for a period of time to ensure complete crystallization and transformation to the desired polymorphic form.

-

Isolation and Washing: The crystalline product is isolated by filtration. The filter cake is washed with a cold solvent mixture (e.g., 8% aqueous ethanol) to remove any remaining soluble impurities.

-

Drying: The purified this compound hydrate is then dried under appropriate conditions to remove residual solvents.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Reported Yields for 4-amino-5-chloro-2-methoxybenzoic acid

| Step | Reaction | Reagents and Conditions | Reported Yield |

| 1 | Methylation | p-Aminosalicylic acid, Dimethyl sulfate, KOH, Acetone, 20-30°C | Not specified |

| 2 | Chlorination | Methyl 4-amino-2-methoxybenzoate, N-chlorosuccinimide, DMF, 70°C | 87.5% |

| 3 | Saponification | Methyl 4-amino-5-chloro-2-methoxybenzoate, KOH, Methanol/Water, Reflux | 91.4% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₃Cl₂N₃O₂ |

| Molecular Weight | 360.28 g/mol [2] |

| Appearance | Solid powder[2] |

| Purity (typical) | >98%[2] |

| Solubility | Soluble in DMSO[2] |

Mandatory Visualizations

Signaling Pathways

Renzapride exerts its pharmacological effects by modulating the activity of two key serotonin receptors: the 5-HT4 receptor, for which it is a full agonist, and the 5-HT3 receptor, for which it is an antagonist.

Caption: 5-HT4 Receptor Agonist Signaling Pathway of Renzapride.

Caption: 5-HT3 Receptor Antagonist Signaling Pathway of Renzapride.

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined the key steps involved in the chemical synthesis and purification of this compound. The synthesis relies on the preparation of two key intermediates, followed by their coupling and subsequent salt formation. Purification via recrystallization is crucial for obtaining the final product with high purity. The provided experimental protocols, data tables, and diagrams offer a detailed resource for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification methods may be necessary for large-scale production, and a thorough analysis of the final product to ensure it meets all regulatory specifications is essential.

References

Renzapride Hydrochloride Stereoisomers: A Technical Guide to Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renzapride (B52152), a substituted benzamide (B126), has been investigated for its prokinetic and antiemetic properties, primarily for the treatment of irritable bowel syndrome with constipation (IBS-C). Its pharmacological effects are mediated through its interaction with multiple serotonin (B10506) receptor subtypes. As a chiral molecule, renzapride exists as two stereoisomers, (+) and (-)-renzapride. This technical guide provides a comprehensive overview of the pharmacological activity of renzapride hydrochloride and its individual stereoisomers, with a focus on their interactions with 5-HT₃ and 5-HT₄ receptors. This document details the receptor binding affinities, functional activities, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for the characterization of these compounds.

Introduction

Renzapride is characterized as a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[1] Agonism of 5-HT₄ receptors is known to enhance gastrointestinal motility, while antagonism of 5-HT₃ receptors can modulate visceral sensitivity and reduce nausea and vomiting.[1] Understanding the contribution of each stereoisomer to the overall pharmacological profile of the racemate is crucial for optimizing therapeutic efficacy and safety. Studies have indicated that the (+) and (-)-enantiomers of renzapride possess similar pharmacological properties, though subtle differences may exist.[1]

Pharmacological Profile

Receptor Binding Affinity

In vitro radioligand binding studies have been conducted to determine the affinity of racemic renzapride and its individual stereoisomers for various serotonin receptors. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | 5-HT₂A (Ki, nmol/L) | 5-HT₂B (Ki, nmol/L) | 5-HT₂C (Ki, nmol/L) | Human 5-HT₃ (Ki, nmol/L) | Guinea-pig 5-HT₄ (Ki, nmol/L) |

| Racemic Renzapride | >10,000 | 667 | >10,000 | 17 | 477 |

| (+)-Renzapride | >10,000 | 760 | >10,000 | 17 | 138 |

| (-)-Renzapride | >10,000 | 481 | >10,000 | 17 | 258 |

Data summarized from Meyers & Hickling, 2008.[1]

As indicated in the table, both stereoisomers of renzapride, as well as the racemate, exhibit high affinity for the human 5-HT₃ receptor, with no significant difference observed between the enantiomers.[1] For the guinea-pig 5-HT₄ receptor, both enantiomers show marked affinity, with the (+)-enantiomer displaying a slightly higher affinity than the (-)-enantiomer.[1] All forms of renzapride show low affinity for 5-HT₂A and 5-HT₂C receptors, and moderate affinity for the 5-HT₂B receptor.[1]

Functional Activity

Racemic renzapride is a full agonist at the 5-HT₄ receptor.[1] This agonistic activity is believed to mediate its prokinetic effects by stimulating gastrointestinal motility.[1] While specific functional data for the individual enantiomers is not extensively published, the binding affinities suggest that both enantiomers contribute to the 5-HT₄ agonism of the racemate.[1]

Renzapride acts as a 5-HT₃ receptor antagonist.[1] This activity is demonstrated by its ability to inhibit the serotonin-evoked Bezold-Jarisch reflex in animal models.[1] The high binding affinity of both stereoisomers for the 5-HT₃ receptor suggests that they both contribute to this antagonistic effect.[1]

Signaling Pathways

5-HT₄ Receptor Signaling

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT₄ receptor by an agonist like renzapride leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with 5-HT₄ receptor activation, such as smooth muscle relaxation in the gut.

5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. Unlike GPCRs, its activation leads to a rapid influx of cations (primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺), resulting in depolarization of the neuronal membrane. Renzapride, as an antagonist, binds to the receptor but does not induce the conformational change necessary for channel opening, thereby blocking the effects of serotonin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of renzapride and its stereoisomers.

Chiral Separation of Renzapride Stereoisomers

A plausible method for the chiral separation of renzapride enantiomers would involve High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Based on methods used for similar benzamide compounds, an amylose-based CSP would be a suitable choice.

-

Objective: To resolve racemic renzapride into its (+) and (-) enantiomers.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiral stationary phase column, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) in various ratios, with a small percentage of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape for the basic renzapride molecule.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where renzapride exhibits strong absorbance (e.g., ~240 nm).

-

Procedure:

-

Dissolve racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the mobile phase under isocratic conditions.

-

Monitor the elution profile using the UV detector.

-

Collect the separated enantiomer fractions.

-

Confirm the purity of the collected fractions by re-injection onto the chiral column.

-

Determine the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparison to a chiral standard.

-

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of renzapride stereoisomers for target receptors.

-

Materials:

-

Cell membranes expressing the human 5-HT₃ receptor or guinea-pig 5-HT₄ receptor.

-

Radioligand with high affinity for the target receptor (e.g., [³H]GR65630 for 5-HT₃, [³H]GR113808 for 5-HT₄).

-

Test compounds: (+)-renzapride, (-)-renzapride, and racemic renzapride.

-

Non-specific binding control (a high concentration of a non-labeled ligand).

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: 5-HT₄ Receptor Agonism (cAMP Accumulation Assay)

-

Objective: To determine the functional potency (EC₅₀) and efficacy of renzapride stereoisomers as 5-HT₄ receptor agonists.

-

Materials:

-

A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 cells).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compounds: (+)-renzapride, (-)-renzapride, and racemic renzapride.

-

A full agonist for the 5-HT₄ receptor (e.g., serotonin) as a positive control.

-

A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of the test compounds or the positive control to the wells.

-

Incubate for a specific time at 37°C to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in each well using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Construct concentration-response curves and determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) for each compound.

-

In Vitro Functional Assay: 5-HT₃ Receptor Antagonism (Electrophysiology Assay)

-

Objective: To determine the functional potency (IC₅₀) of renzapride stereoisomers as 5-HT₃ receptor antagonists.

-

Materials:

-

Cells expressing functional 5-HT₃ receptors (e.g., Xenopus oocytes injected with 5-HT₃ receptor cRNA or a neuronal cell line).

-

Two-electrode voltage-clamp or patch-clamp setup.

-

Recording solution (e.g., Ringer's solution for oocytes).

-

5-HT₃ receptor agonist (e.g., serotonin or 2-methyl-5-HT).

-

Test compounds: (+)-renzapride, (-)-renzapride, and racemic renzapride.

-

-

Procedure:

-

Prepare the cells for electrophysiological recording.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply a fixed concentration of the 5-HT₃ agonist to elicit an inward current.

-

After washing out the agonist, pre-incubate the cell with varying concentrations of the test compound for a set period.

-

Co-apply the same concentration of the 5-HT₃ agonist in the presence of the test compound and record the resulting current.

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.

-

Calculate the percentage inhibition of the agonist response for each antagonist concentration.

-

Construct concentration-inhibition curves and determine the IC₅₀ value for each compound.

-

Conclusion

This compound is a potent serotonin 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist. Its stereoisomers, (+)- and (-)-renzapride, exhibit similar high-affinity binding to the 5-HT₃ receptor. For the 5-HT₄ receptor, both enantiomers show significant affinity, with the (+)-enantiomer being slightly more potent in binding assays. The provided experimental protocols offer a robust framework for the detailed pharmacological characterization of these and similar compounds. A thorough understanding of the stereospecific pharmacology of renzapride is essential for its potential future development and for the rational design of new therapeutics targeting the serotonergic system in the gastrointestinal tract.

References

Preclinical Pharmacology of Renzapride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renzapride (B52152) hydrochloride is a substituted benzamide (B126) with a dual mechanism of action, functioning as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2] This unique pharmacological profile confers prokinetic and anti-emetic properties, making it a compound of interest for the treatment of gastrointestinal motility disorders. This technical guide provides an in-depth overview of the preclinical pharmacology of renzapride, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Renzapride's primary mechanism of action involves the modulation of serotonergic pathways in the gastrointestinal (GI) tract.

-

5-HT4 Receptor Agonism: As a full agonist at 5-HT4 receptors, renzapride mimics the action of serotonin in stimulating these receptors on enteric neurons.[1] This activation leads to the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and enhances peristalsis, thereby accelerating GI transit.[1]

-

5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, renzapride inhibits the signaling pathways associated with nausea, vomiting, and visceral pain.[1] This antagonistic action contributes to its anti-emetic effects.

The interplay of these two actions results in a coordinated prokinetic effect, enhancing gastric emptying and intestinal transit while simultaneously mitigating undesirable GI symptoms.

Figure 1: Renzapride's dual mechanism of action on serotonergic pathways.

In Vitro Pharmacology

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of renzapride and its metabolites for various serotonin receptors. These studies typically utilize cell membranes expressing the target receptor and a specific radiolabeled ligand. The ability of renzapride to displace the radioligand is measured to calculate its inhibitory constant (Ki), a measure of binding affinity.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Renzapride and its Metabolites

| Compound | Human 5-HT3 | Guinea-pig 5-HT4 | Human 5-HT2A | Human 5-HT2B | Human 5-HT2C |

|---|---|---|---|---|---|

| Renzapride | 17 | 477 | >10,000 | 1,100 | >10,000 |

| (+)-Renzapride | 12 | 201 | ND | ND | ND |

| (-)-Renzapride | 71 | 1,010 | ND | ND | ND |

| Renzapride N-oxide | >10,000 | >10,000 | ND | ND | ND |

ND: Not Determined. Data sourced from Drugs R D, 2008; 9(1): 37-63.

Functional Activity

Functional assays are crucial for characterizing the pharmacological effect of a compound at its target receptor.

Table 2: In Vitro Functional Potency of Renzapride

| Assay | Species | Tissue/System | Parameter | Value | Reference |

|---|

| 5-HT4 Agonism | Rat | Isolated Oesophagus | EC50 | 11 µM |[1] |

Experimental Protocol: Rat Isolated Oesophagus Assay for 5-HT4 Agonism

This assay assesses the contractile response of the rat oesophagus, which is mediated by 5-HT4 receptors.

-

Tissue Preparation: Male Wistar rats are euthanized, and the oesophagus is dissected and placed in Krebs solution. The smooth muscle portion is isolated and cut into strips.

-

Apparatus: The tissue strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of renzapride to the organ bath.

-

Contractions are recorded and expressed as a percentage of the maximum response to a standard agonist (e.g., serotonin).

-

-

Data Analysis: The EC50 value, the concentration of renzapride that produces 50% of the maximal response, is calculated from the concentration-response curve.

Figure 2: Workflow for the rat isolated oesophagus functional assay.

In Vivo Pharmacology

Gastrointestinal Motility

Preclinical studies in various animal models have demonstrated the prokinetic effects of renzapride.

Experimental Protocol: In Vivo Gastrointestinal Transit in Rats

This model evaluates the effect of a compound on the transit time of a marker through the GI tract.

-

Animals: Male Sprague-Dawley rats are fasted overnight with free access to water.

-

Dosing: Renzapride or vehicle is administered orally or via another relevant route.

-

Marker Administration: A non-absorbable marker (e.g., charcoal meal, radio-opaque markers) is administered orally at a specific time after drug administration.

-

Measurement: After a predetermined period, the animals are euthanized, and the distance traveled by the marker in the small intestine is measured and expressed as a percentage of the total length of the small intestine.

-

Data Analysis: The mean intestinal transit for the renzapride-treated group is compared to the vehicle-treated control group.

5-HT3 Antagonism: The Bezold-Jarisch Reflex

The Bezold-Jarisch reflex, a cardioinhibitory reflex, is often used to assess 5-HT3 receptor antagonism in vivo. Activation of 5-HT3 receptors on vagal afferent nerves by serotonin or a 5-HT3 agonist induces bradycardia and hypotension.

Experimental Protocol: Bezold-Jarisch Reflex in Anesthetized Rats

-

Animal Preparation: Rats are anesthetized, and catheters are implanted in the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.

-

Procedure:

-

A baseline heart rate and blood pressure are established.

-

Renzapride or vehicle is administered intravenously.

-

A 5-HT3 receptor agonist (e.g., phenylbiguanide) is administered intravenously to elicit the Bezold-Jarisch reflex.

-

The resulting changes in heart rate and blood pressure are recorded.

-

-

Data Analysis: The ability of renzapride to inhibit the agonist-induced bradycardia and hypotension is quantified.

Figure 3: Logical pathway of the Bezold-Jarisch reflex and Renzapride's inhibitory action.

Metabolism and Pharmacokinetics

In Vitro Metabolism

The metabolic stability of renzapride has been investigated using human liver microsomes. These studies are essential for predicting its in vivo clearance and potential for drug-drug interactions.

Experimental Protocol: Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes.

-

Incubation: Renzapride at various concentrations is incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform, and an NADPH-generating system to initiate the metabolic reaction.

-

Analysis: The reaction is stopped, and the formation of the metabolite of the probe substrate is quantified using LC-MS/MS.

-

Data Analysis: The concentration of renzapride that causes 50% inhibition of the CYP enzyme activity (IC50) is calculated.

Table 3: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Renzapride

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | >500 |

| CYP2A6 | >500 |

| CYP2C9 | >500 |

| CYP2C19 | >500 |

| CYP2D6 | >500 |

| CYP2E1 | >500 |

| CYP3A4 | >500 |

Data sourced from Drugs R D, 2008; 9(1): 37-63.

The high IC50 values indicate that renzapride has a low potential to inhibit the major drug-metabolizing CYP enzymes at clinically relevant concentrations.

Safety Pharmacology

Preclinical safety pharmacology studies are conducted to identify potential adverse effects on major physiological systems. An extensive cardiac safety evaluation has shown that renzapride does not have any significant cardiac safety issues, such as QT prolongation.

Conclusion

Renzapride hydrochloride is a potent dual-action compound with full agonism at 5-HT4 receptors and antagonism at 5-HT3 receptors. Its preclinical pharmacological profile demonstrates prokinetic effects that enhance gastrointestinal motility. In vitro metabolism studies suggest a low potential for cytochrome P450-mediated drug-drug interactions. These findings support its development for the treatment of gastrointestinal motility disorders. Further research will continue to elucidate its full therapeutic potential and safety profile.

References

Renzapride Hydrochloride: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Renzapride (B52152) is a substituted benzamide (B126) with a dual pharmacological action as a potent 5-hydroxytryptamine type 4 (5-HT4) receptor full agonist and a 5-HT3 receptor antagonist.[1][2][3] This unique profile has positioned it as a gastrointestinal prokinetic agent investigated for conditions such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis.[3][4][5] Understanding the structure-activity relationship (SAR) of Renzapride is crucial for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the SAR of Renzapride hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Core Structure and Pharmacological Activity

Renzapride's chemical structure, 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide, is the foundation of its dual activity.[6] The molecule can be dissected into three key pharmacophoric elements:

-

The Substituted Benzamide Moiety: This aromatic core is crucial for binding to both 5-HT3 and 5-HT4 receptors. The substitution pattern, particularly the 4-amino, 5-chloro, and 2-methoxy groups, plays a significant role in modulating affinity and efficacy at these receptors.

-

The Amide Linker: This linker connects the benzamide core to the basic amine moiety and its rigidity and orientation are important for proper receptor interaction.

-

The Azabicyclononane Moiety: This bulky, basic bicyclic system is a key determinant of Renzapride's affinity and selectivity. Its conformation and the orientation of the nitrogen lone pair are critical for receptor binding.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the binding affinity of Renzapride and its derivatives at serotonin (B10506) receptors. This data is primarily derived from in vitro radioligand binding inhibition studies.[2]

| Compound | Receptor | Species | Ki (nM) |

| (±)-Renzapride | 5-HT3 | Human | 17 |

| 5-HT4 | Guinea-pig | 477 | |

| (+)-Renzapride | 5-HT3 | Human | >10,000 |

| 5-HT4 | Guinea-pig | 2,754 | |

| (-)-Renzapride | 5-HT3 | Human | 13 |

| 5-HT4 | Guinea-pig | 316 | |

| (±)-Renzapride N-oxide | 5-HT3 | Human | 4,365 |

| 5-HT4 | Guinea-pig | >10,000 |

Key SAR Insights from the Data:

-

Stereoselectivity: There is a clear stereochemical preference for the (-)-enantiomer of Renzapride at both 5-HT3 and 5-HT4 receptors, with the (-)-enantiomer exhibiting significantly higher affinity than the (+)-enantiomer.[2]

-

Metabolism: The major metabolite, Renzapride N-oxide, demonstrates a dramatically lower affinity for both receptors, indicating that N-oxidation is a deactivating metabolic pathway.[2]

-

Receptor Selectivity: Racemic Renzapride displays a higher affinity for the 5-HT3 receptor compared to the 5-HT4 receptor.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Below are protocols for key experiments used to characterize the activity of Renzapride and its analogues.

Radioligand Binding Assay for 5-HT3 and 5-HT4 Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the competitive inhibition of a radiolabeled ligand's binding to 5-HT3 and 5-HT4 receptors by Renzapride and its analogues.

Materials:

-

Membrane preparations from cells expressing human 5-HT3 receptors or from guinea-pig striatum for 5-HT4 receptors.

-

Radioligand: [3H]-GR65630 for 5-HT3 receptors; [3H]-GR113808 for 5-HT4 receptors.

-

Test compounds (Renzapride and analogues) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known, unlabeled ligand (e.g., granisetron (B54018) for 5-HT3) is used.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Bioassay for 5-HT4 Receptor Agonism: Isolated Guinea Pig Colon Preparation

This ex vivo assay assesses the functional activity of a compound as a 5-HT4 receptor agonist by measuring its ability to induce relaxation in a pre-contracted intestinal muscle strip.[7]

Objective: To determine the potency (EC50) and efficacy of Renzapride and its analogues as 5-HT4 receptor agonists.

Materials:

-

Guinea pig colon.

-

Krebs solution (physiological salt solution).

-

Carbachol (B1668302) or KCl to pre-contract the tissue.

-

Test compounds (Renzapride and analogues) at various concentrations.

-

Organ bath with a force transducer.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the guinea pig colon and mount a segment of the longitudinal muscle in an organ bath containing oxygenated Krebs solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time.

-

Contraction: Induce a stable contraction of the muscle strip by adding a contractile agent like carbachol or a high concentration of KCl to the bath.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Measurement: Record the relaxation of the muscle strip at each concentration using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the maximum possible relaxation. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the maximum effect (Emax) from this curve.

Electrophysiology Assay for 5-HT3 Receptor Antagonism: Whole-Cell Patch-Clamp

This in vitro assay measures the ability of a compound to inhibit the ion current induced by the activation of 5-HT3 receptors, which are ligand-gated ion channels.[8]

Objective: To determine the potency (IC50) of Renzapride and its analogues as 5-HT3 receptor antagonists.

Materials:

-

A cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).

-

External and internal solutions for patch-clamping.

-

5-HT (agonist).

-

Test compounds (Renzapride and analogues).

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

Procedure:

-

Cell Culture: Culture the cells expressing 5-HT3 receptors.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell. Clamp the cell membrane at a negative holding potential (e.g., -60 mV).

-

Agonist Application: Apply a short pulse of 5-HT to the cell to evoke an inward current mediated by the 5-HT3 receptors.

-

Antagonist Application: Pre-incubate the cell with a specific concentration of the test compound for a set period.

-

Inhibition Measurement: During the incubation with the test compound, apply another pulse of 5-HT and record the resulting current.

-

Concentration-Response: Repeat steps 4 and 5 with different concentrations of the test compound.

-

Data Analysis: Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

Signaling Pathways and Logical Relationships

5-HT4 Receptor Agonist Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like Renzapride initiates a G-protein-coupled signaling cascade that ultimately leads to smooth muscle relaxation and increased gastrointestinal motility.

5-HT3 Receptor Antagonist Mechanism of Action

Renzapride acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. By blocking this receptor, Renzapride prevents the nausea- and vomiting-inducing signals mediated by serotonin.

Discussion of Structure-Activity Relationships

While a comprehensive SAR study with a wide range of Renzapride analogues is not publicly available, key insights can be drawn from the existing data and the broader medicinal chemistry literature on benzamide-based 5-HT3/4 ligands.

-

The Benzamide Core: The 4-amino and 5-chloro substituents are common features in many potent 5-HT3 antagonists and 5-HT4 agonists, suggesting their importance in anchoring the ligand in the receptor binding pockets. The 2-methoxy group is also crucial, as its removal or alteration often leads to a significant loss of affinity. It is hypothesized that the oxygen of the methoxy (B1213986) group and the nitrogen of the 4-amino group can act as hydrogen bond acceptors and donors, respectively.

-

The Azabicyclononane Moiety: This rigid, basic moiety is a key feature for high affinity. Its conformational rigidity likely pre-organizes the molecule into a favorable conformation for receptor binding, reducing the entropic penalty of binding. The nitrogen atom in this ring system is protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of both 5-HT3 and 5-HT4 receptors. The stereochemistry of the attachment of the amide linker to this ring system is critical, as evidenced by the significant difference in affinity between the enantiomers of Renzapride.

-

Future Directions for SAR Studies: To further elucidate the SAR of Renzapride, future studies could focus on:

-

Systematic modification of the benzamide substituents: Replacing the chloro, methoxy, and amino groups with other substituents of varying size, electronics, and hydrogen bonding capabilities.

-

Alteration of the azabicyclononane ring: Exploring other bicyclic or monocyclic basic amines to probe the spatial requirements of the binding pocket.

-

Modification of the amide linker: Investigating the effect of linker length, rigidity, and composition on receptor affinity and selectivity.

-

By systematically applying these modifications and evaluating the resulting compounds in the described binding and functional assays, a more complete picture of the structure-activity relationship of Renzapride can be developed, paving the way for the design of next-generation gastrointestinal prokinetic agents.

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human pharmacology of renzapride: a new gastrokinetic benzamide without dopamine antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide | C16H22ClN3O2 | CID 3035241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

Renzapride Hydrochloride: A Comprehensive Technical Review of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renzapride (B52152) hydrochloride is a substituted benzamide (B126) with a dual mechanism of action as a potent serotonin (B10506) 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist.[1][2] Originally synthesized in the late 1980s by Smith Kline Beecham Labs, its development journey has seen it investigated for various gastrointestinal disorders, primarily Irritable Bowel Syndrome with constipation (IBS-C) and more recently, diabetic gastroparesis and cystic fibrosis-related gastrointestinal motility issues.[1][2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Renzapride hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and development workflow.

Discovery and Corporate Development

Renzapride was first developed in the United Kingdom by Smith Kline Beecham Labs in the late 1980s.[1] The rights to the compound were later acquired by Alizyme plc, also based in the UK, who conducted extensive preclinical and clinical trials, including Phase 1, 2, and 3 studies, for the treatment of IBS-C.[1] Despite demonstrating some efficacy in the Phase 3 program for IBS-C, Alizyme ultimately decided against submitting the drug for regulatory approval, leading to the company's liquidation.[1]

Subsequently, EndoLogic LLC acquired the worldwide patent rights for Renzapride in May 2016 and shifted the development focus towards diabetic gastroparesis, a condition with significant unmet medical needs.[1][2] After confirming the cardiac safety of renzapride through a "Thorough QTc" study, EndoLogic sold the rights to Atlantic Healthcare plc in 2019.[2] Most recently, in 2024, Ambrose Healthcare acquired Renzapride and is now focusing its development on managing gastrointestinal motility in patients with cystic fibrosis.[2]

Mechanism of Action

Renzapride's pharmacological activity is centered on its interaction with serotonin receptors in the gastrointestinal tract. It is a full agonist at the 5-HT₄ receptor and a partial antagonist at the 5-HT₃ receptor.[2][3] It also exhibits antagonistic properties at the 5-HT₂B receptor and has some affinity for the 5-HT₂A and 5-HT₂C receptors.[2]

The agonistic activity at 5-HT₄ receptors is believed to be the primary driver of its prokinetic effects. Stimulation of 5-HT₄ receptors on enteric neurons promotes the release of acetylcholine, which in turn increases peristalsis and enhances gastrointestinal motility.[1] The antagonistic effect at 5-HT₃ receptors contributes to its anti-emetic properties.[1] This dual mechanism of action makes it a candidate for treating disorders characterized by both delayed gastric emptying and nausea.

Preclinical Pharmacology

Receptor Binding Affinity

In vitro radioligand binding studies have been conducted to determine the affinity of Renzapride and its enantiomers for various serotonin receptors. The results demonstrate a high affinity for human 5-HT₃ and guinea-pig 5-HT₄ receptors.

| Compound | Receptor | Kᵢ (nmol/L) |

| Renzapride | Human 5-HT₃ | 17 |

| Renzapride | Guinea-pig 5-HT₄ | 477 |

| (+)-enantiomer | Human 5-HT₃ | 17 |

| (-)-enantiomer | Human 5-HT₃ | 17 |

| (+)-enantiomer | Guinea-pig 5-HT₄ | 138 |

| (-)-enantiomer | Guinea-pig 5-HT₄ | 283 |

| Data from Meyers et al., 2008[4] |

Experimental Protocol: Radioligand Binding Assay

The affinity of Renzapride and its metabolites for serotonin receptors was determined using in vitro radioligand binding inhibition studies.[4]

-

Membrane Preparation: Membranes were prepared from either animal tissue or cell lines transfected with cloned human receptors. Standard procedures were used to prepare the membranes in a modified Tris-HCl buffer (pH 7.4).[4]

-

Incubation: The prepared membranes were incubated with a radiolabeled ligand known to have a high affinity for the specific receptor being studied.[4]

-

Competitive Inhibition: Renzapride was then added to the incubation mixture to competitively inhibit the binding of the radioligand.[4]

-

Measurement: The levels of bound radioligand were measured through filtration to separate the bound from free radioligand, followed by counting the radioactivity of the bound ligand.[4]

-

Data Analysis: The inhibition constant (Kᵢ) was calculated in instances where greater than 50% inhibition of radioligand binding was observed.[4]

Pharmacokinetics and Metabolism

Pharmacokinetic analyses have shown that Renzapride exhibits linear kinetics.[5] The mean half-life (t₁/₂) in plasma has been reported to be approximately 10 hours.[5] Studies on its metabolism indicate that Renzapride is metabolized by liver microsomes to a limited extent, and there is no significant non-microsomal metabolism.[4] Importantly, Renzapride does not appear to inhibit the major cytochrome P450 drug-metabolizing enzymes at clinically relevant concentrations, suggesting a low potential for drug-drug interactions.[6]

Clinical Development

Renzapride has undergone extensive clinical evaluation in over 5,000 patients across multiple Phase 1, 2, and 3 trials.[1]

Indication: Irritable Bowel Syndrome with Constipation (IBS-C)

A significant portion of Renzapride's clinical development has focused on its use in patients with IBS-C.

Phase II trials assessed a total of 578 patients with IBS-C.[2] These studies demonstrated that treatment groups reported better relief of overall symptoms, including abdominal pain and discomfort, an increase in pain-free days, and improvements in stool frequency, consistency, and ease of passage compared to placebo.[2] In the largest of these trials involving 510 subjects, the weekly responder rate for relief from abdominal pain and/or discomfort was 56% for the 4 mg Renzapride group versus 49% for the placebo group.[2]

A Phase III trial in 1,798 female patients with IBS-C evaluated Renzapride at doses of 2 mg twice daily and 4 mg once daily against a placebo for 12 weeks.[2]

| Treatment Group | Mean Number of Months with Relief of Overall Symptoms | p-value vs. Placebo | Responder Rate |

| Renzapride 2 mg (twice daily) | 0.6 | 0.004 | 33.2% |

| Renzapride 4 mg (once daily) | 0.55 | 0.027 | 29.8% |

| Placebo | 0.44 | - | 24.3% |

| Data from Wikipedia, citing relevant clinical trial data[2] |

While statistically significant, the clinical benefit over placebo was modest, which may have contributed to the decision by Alizyme not to pursue regulatory approval for this indication.[1]

Indication: Diabetic Gastroparesis

More recently, the development of Renzapride has shifted towards treating diabetic gastroparesis.

In a study involving nine diabetic patients with autonomic neuropathy, Renzapride was shown to reduce the mean lag phase of gastric emptying by 20–26 minutes at all tested doses (p < 0.01).[2]

The measurement of gastric emptying in clinical trials of Renzapride has utilized scintigraphy.[5]

-

Test Meal: A standardized meal is consumed by the patient. For solid-phase emptying, this often consists of a low-fat, egg-white meal labeled with a radioisotope such as Technetium-99m (⁹⁹ᵐTc).[1] For liquid-phase emptying, a liquid component is labeled with a different radioisotope, for example, Indium-113m (¹¹³ᵐIn).[1]

-

Imaging: Serial images of the stomach are acquired using a gamma camera at specified time points (e.g., immediately after meal ingestion and at 1, 2, and 4 hours post-ingestion).

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.

Development Workflow and Future Directions

The development of Renzapride has followed a path of indication switching based on clinical trial outcomes and evolving understanding of its therapeutic potential.

The current focus for Renzapride's development is on its potential to manage gastrointestinal motility in patients with cystic fibrosis, a population with a significant unmet need for such therapies.[2] Ambrose Healthcare is planning to leverage regulatory incentives for rare diseases to potentially accelerate its development and approval for this new indication.[7]

Conclusion

This compound has a long and complex development history characterized by a sound scientific rationale for its dual 5-HT₄ agonist and 5-HT₃ antagonist activity. While its initial development for IBS-C did not lead to regulatory approval, the compound has demonstrated prokinetic and anti-emetic effects. The ongoing exploration of its therapeutic potential in diabetic gastroparesis and now in cystic fibrosis highlights the continued interest in this molecule. The extensive clinical data gathered to date on its safety and efficacy will be invaluable in guiding its future development for these new indications. This technical guide has provided a consolidated overview of the key data and methodologies that have defined the journey of this compound.

References

- 1. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

Renzapride hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renzapride (B52152) hydrochloride is a potent and selective gastrointestinal prokinetic agent with a dual mechanism of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic candidate for motility disorders such as irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the chemical properties, synthesis, and pharmacological characteristics of Renzapride hydrochloride. Detailed experimental protocols for its synthesis, in vitro characterization, and in vivo evaluation are presented to facilitate further research and development.

Chemical Properties and Data

This compound is the hydrochloride salt of Renzapride. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 109872-41-5 | [1][2] |

| Molecular Formula | C₁₆H₂₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 360.28 g/mol | [1] |

| IUPAC Name | 4-amino-N-((1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide hydrochloride | [1] |

| Synonyms | Renzapride HCl, ATL-1251, BRL-24924 | [1] |

| Melting Point | >260 °C | |

| Boiling Point | 469.2 °C at 760 mmHg (for free base) | |

| Density | 1.3 g/cm³ (for free base) | |

| logP | 1.14 | |

| pKa (Strongest Basic) | 8.8 | |

| Solubility | Soluble in DMSO (25 mg/mL) and in aqueous solutions for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) |

Synthesis of this compound

A detailed method for the synthesis of Renzapride and its subsequent conversion to the hydrochloride salt is described in patent literature. The general procedure involves the coupling of two key intermediates.

Experimental Protocol: Synthesis of this compound

Materials:

-

(±)-endo-4-amino-1-azabicyclo[3.3.1]nonane

-

4-amino-5-chloro-2-methoxybenzoic acid

-

Coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

-

Anhydrous non-hydroxylic solvent (e.g., dichloromethane, chloroform)

-

Organic or inorganic base

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)

Procedure:

-

Amide Coupling: a. Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous non-hydroxylic solvent. b. Add a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid. c. To this mixture, add a solution of (±)-endo-4-amino-1-azabicyclo[3.3.1]nonane in the same solvent, in the presence of a base. d. Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove any precipitated by-products. f. Wash the filtrate with aqueous solutions to remove unreacted starting materials and water-soluble by-products. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude Renzapride free base. h. Purify the crude product by a suitable method, such as column chromatography.

-

Salt Formation: a. Dissolve the purified Renzapride free base in a suitable solvent, such as ethanol (B145695). b. Add a solution of hydrochloric acid in ethanol to the Renzapride solution. c. The this compound salt will precipitate out of the solution. d. Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Pharmacological Profile and Mechanism of Action

Renzapride exhibits a dual pharmacological action as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.

5-HT4 Receptor Agonism

As a full agonist at the 5-HT4 receptor, Renzapride stimulates the Gs alpha subunit of the G-protein coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets involved in enhancing acetylcholine (B1216132) release from enteric neurons, thereby promoting gastrointestinal motility.[3]

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20050209271A1 - Form of this compound hydrate and uses thereof - Google Patents [patents.google.com]

- 3. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Renzapride Hydrochloride Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renzapride (B52152) is a benzamide (B126) derivative with prokinetic properties, acting as both a serotonin (B10506) 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[1][2] This dual mechanism of action has positioned it as a therapeutic candidate for gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] As renzapride is a chiral molecule, existing as (R)- and (S)-enantiomers, a thorough understanding of the pharmacological activity of each stereoisomer is critical for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth summary of the in vitro characterization of the hydrochloride enantiomers of renzapride, focusing on their receptor binding affinities and functional activities. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Receptor Binding Affinity

The binding affinities of racemic renzapride and its individual enantiomers for various serotonin (5-HT) receptors have been determined through in vitro radioligand binding inhibition studies.[1] These assays are crucial for understanding the selectivity and potency of the compounds at their molecular targets.

Data Summary

The following table summarizes the binding affinities (Ki, nmol/L) of racemic renzapride, its (+)- and (-)-enantiomers at human 5-HT₂, 5-HT₃, and guinea-pig 5-HT₄ receptors.[1]

| Compound | Human 5-HT₂A (Ki, nmol/L) | Human 5-HT₂B (Ki, nmol/L) | Human 5-HT₂C (Ki, nmol/L) | Human 5-HT₃ (Ki, nmol/L) | Guinea-pig 5-HT₄ (Ki, nmol/L) |

| Racemic Renzapride | >10,000 | 760 | >10,000 | 17 | 477 |

| (+)-Enantiomer | >10,000 | 481 | >10,000 | 17 | 138 |

| (-)-Enantiomer | >10,000 | 324 | >10,000 | 17 | 324 |

Data sourced from "Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome".[1]

Key Findings:

-

Both enantiomers of renzapride exhibit high affinity for the human 5-HT₃ receptor, with Ki values of 17 nmol/L, identical to the racemic mixture.[1]

-

The enantiomers show marked affinity for the guinea-pig 5-HT₄ receptor, with the (+)-enantiomer (Ki = 138 nmol/L) demonstrating a slightly higher affinity than the (-)-enantiomer (Ki = 324 nmol/L).[1]

-

There is modest affinity for the human 5-HT₂B receptor, with the (-)-enantiomer (Ki = 324 nmol/L) being slightly more potent than the (+)-enantiomer (Ki = 481 nmol/L).[1]

-

Affinity for human 5-HT₂A and 5-HT₂C receptors is low for both enantiomers.[1]

Functional Activity

The functional consequences of receptor binding are essential to determine the pharmacological profile of a compound. For renzapride, the key functional activities are agonism at the 5-HT₄ receptor and antagonism at the 5-HT₃ receptor.

5-HT₄ Receptor Agonism

In vitro functional studies on gastrointestinal smooth muscle preparations have characterized renzapride as a full or near-full agonist at 5-HT₄ receptors.[1]

The following table presents the functional potency (EC₅₀, µmol/L) of racemic renzapride and its enantiomers in inducing contraction in the rat isolated oesophagus, a functional assay for 5-HT₄ receptor agonism.[1]

| Compound | Rat Isolated Oesophagus (EC₅₀, µmol/L) |

| Racemic Renzapride | 11 |

| (+)-Enantiomer | 16 |

| (-)-Enantiomer | 4.8 |

Data sourced from "Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome".[1]

Key Findings:

-

The (-)-enantiomer of renzapride is a more potent 5-HT₄ receptor agonist than the (+)-enantiomer in this functional assay.[1]

5-HT₃ Receptor Antagonism

Experimental Protocols

Radioligand Binding Inhibition Studies

Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from animal tissue or cell lines transfected with cloned human receptors. Standard procedures are used to prepare the animal membranes in a modified Tris-HCl pH 7.4 buffer.[1]

-

Incubation: Membrane fractions with a determined protein concentration are incubated with a specific radiolabeled ligand with high affinity for the target receptor. The incubation is performed in a 0.4% DMSO solution.[1]

-

Competitive Inhibition: The test compound (renzapride enantiomers) is added at various concentrations to competitively inhibit the binding of the radioligand.

-

Equilibration: The incubation is carried out for a predetermined time to reach equilibrium.

-

Filtration: Membranes are collected by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: The radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]

In Vitro Functional 5-HT₄ Agonism Assay (Rat Isolated Oesophagus)

Objective: To assess the functional potency (EC₅₀) of test compounds as 5-HT₄ receptor agonists.

Methodology:

-

Tissue Preparation: A segment of the rat oesophagus is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response: The test compound is added to the organ bath in a cumulative manner, and the resulting tissue contraction is measured isometrically.

-

Data Analysis: A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Representative In Vitro Functional 5-HT₃ Antagonism Assay (Guinea Pig Ileum)

Objective: To determine the antagonist potency (e.g., pA₂) of a test compound at the 5-HT₃ receptor.

Methodology:

-

Tissue Preparation: A segment of the guinea pig distal ileum is isolated and the longitudinal muscle with the myenteric plexus attached is prepared.

-

Mounting: The tissue is mounted in an organ bath containing Krebs solution at 37°C and gassed with 95% O₂ / 5% CO₂. The tissue is connected to an isometric transducer under a resting tension.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15 minutes.

-

Agonist Concentration-Response (Control): A cumulative concentration-response curve to a 5-HT₃ agonist (e.g., 2-methyl-5-HT) is obtained.

-

Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of the test compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response (in the presence of antagonist): A second cumulative concentration-response curve to the 5-HT₃ agonist is obtained in the presence of the test compound.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: 5-HT₄ Receptor Agonist Signaling Pathway.

Caption: 5-HT₃ Receptor Antagonist Mechanism of Action.

Caption: General Workflow of a Radioligand Binding Assay.

References

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Renzapride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Renzapride Hydrochloride in bulk drug and pharmaceutical formulations. The method is developed to separate Renzapride from its potential degradation products and related substances, ensuring accurate quantification and stability assessment. The provided protocols cover chromatographic conditions, method validation in accordance with ICH guidelines, and forced degradation studies.

Introduction

Renzapride is a benzamide (B126) derivative that acts as a serotonin (B10506) 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist, investigated for the treatment of irritable bowel syndrome (IBS). A robust and reliable analytical method is crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. This application note presents a specific HPLC method, along with comprehensive protocols for its validation, to ensure the method's suitability for its intended purpose. The method is designed to be stability-indicating, which is a critical requirement for assessing the shelf-life and storage conditions of the drug.

Chromatographic Method

An established method for the analysis of Renzapride and its N-oxide metabolite serves as the foundation for this protocol.[1] The method utilizes a gradient elution on a C18 column for optimal separation.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Synergi, RP, 4 µm, 250 x 4.6 mm |

| Mobile Phase A | 10 mmol/L Ammonium Acetate, pH 4.0 |

| Mobile Phase B | 100% Acetonitrile |

| Gradient | Linear gradient of 95% A for 5 min, then to 5% A over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 20 µL |

| Diluent | Mobile Phase A / Acetonitrile mixture (e.g., 50:50 v/v) |

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer it into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 25 mL with the diluent and mix well.

3.1.2. Working Standard Solution Preparation (100 µg/mL)

-

Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to the mark with the diluent and mix thoroughly.

3.1.3. Sample Preparation (for a formulation containing 10 mg Renzapride)

-

Weigh and powder a sufficient number of tablets to obtain an average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.

-

Cool the solution to room temperature and dilute to the mark with diluent.

-

Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines. The following parameters are critical for validation.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies. | No interference from blank or placebo at the retention time of Renzapride. Peak purity of Renzapride must pass in stressed samples. |

| Linearity | Prepare at least five concentrations across the range of 50% to 150% of the working concentration. | Correlation coefficient (R²) > 0.999. |

| Accuracy (Recovery) | Spike placebo with Renzapride at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |

| Precision | - System: Six replicate injections of the standard. - Method: Six separate sample preparations. - Intermediate: Repeat method precision on a different day with a different analyst. | %RSD < 2.0% for all precision tests. |

| Limit of Detection (LOD) | Based on the signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |

| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (S/N) of 10:1. | To be determined experimentally; precision at LOQ should be acceptable (%RSD < 10%). |

| Robustness | Vary key parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), pH of Mobile Phase A (±0.2). | System suitability parameters should remain within acceptable limits. |

Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, forced degradation studies must be performed on the Renzapride drug substance.

-

Acid Hydrolysis: Reflux 10 mg of Renzapride in 10 mL of 0.1 N HCl at 80°C for 2 hours. Neutralize the solution before dilution.

-

Base Hydrolysis: Reflux 10 mg of Renzapride in 10 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize the solution before dilution.

-

Oxidative Degradation: Treat 10 mg of Renzapride with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Renzapride powder to 105°C in a hot air oven for 48 hours.

-

Photolytic Degradation: Expose solid Renzapride powder to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

After exposure, prepare solutions of the stressed samples at a target concentration (e.g., 100 µg/mL) and analyze them using the HPLC method. The chromatograms should be evaluated for the resolution between the parent Renzapride peak and any degradation product peaks.

Visualizations

References

Application Note: High-Throughput Quantitation of Renzapride Hydrochloride in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Renzapride hydrochloride in human plasma. The described protocol employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. All experimental protocols and quantitative data are presented herein.

Introduction

Renzapride is a substituted benzamide (B126) with dual activity as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist, making it a therapeutic candidate for gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C). To support clinical and preclinical development, a reliable and high-throughput bioanalytical method for the quantification of Renzapride in plasma is essential. This document provides a comprehensive protocol for the analysis of Renzapride in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

-

This compound reference standard (purity ≥98%)

-

Renzapride-d4 hydrochloride (Internal Standard, IS) (purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source was used for analysis. The liquid chromatography system consisted of a binary pump, an autosampler, and a column oven.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Compound |

| Renzapride | |

| Renzapride-d4 (IS) |

Note: The molecular weight of Renzapride free base is 323.82 g/mol . The precursor ion [M+H]⁺ is therefore approximately m/z 324.1.

Stock solutions of Renzapride and Renzapride-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield final concentrations ranging from 0.1 to 100 ng/mL. Quality control (QC) samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (LQC, 0.3 ng/mL), Medium QC (MQC, 30 ng/mL), and High QC (HQC, 80 ng/mL).

The internal standard working solution was prepared by diluting the IS stock solution to a final concentration of 50 ng/mL in acetonitrile.

A protein precipitation method was employed for the extraction of Renzapride and the internal standard from human plasma.

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (50 ng/mL Renzapride-d4 in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.

Method Validation Results